molecular formula C8H7NO3S2 B14344706 6-Methyl-1,3-benzothiazole-7-sulfonic acid CAS No. 91754-66-4

6-Methyl-1,3-benzothiazole-7-sulfonic acid

Cat. No.: B14344706
CAS No.: 91754-66-4
M. Wt: 229.3 g/mol
InChI Key: GLGPOFYQDQITCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,3-benzothiazole-7-sulfonic acid is a sulfur-containing heterocyclic compound. It features a benzene ring fused to a thiazole ring, with a methyl group at the 6th position and a sulfonic acid group at the 7th position. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject in medicinal chemistry and various industrial applications .

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. .

    Cyclization: Another approach is the cyclization of thioamide or carbon dioxide with appropriate precursors.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1,3-benzothiazole-7-sulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

CAS No.

91754-66-4

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

6-methyl-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C8H7NO3S2/c1-5-2-3-6-7(13-4-9-6)8(5)14(10,11)12/h2-4H,1H3,(H,10,11,12)

InChI Key

GLGPOFYQDQITCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=CS2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.